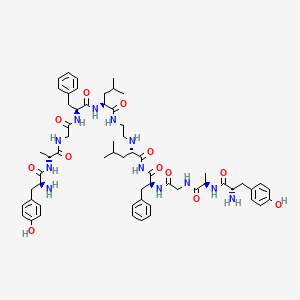
Quercetin 3-sambubioside
Übersicht
Beschreibung
Quercetin 3-O-sambubioside is a flavonoid glycoside, specifically a quercetin O-glucoside. It is a disaccharide derivative and a tetrahydroxyflavone. This compound is known for its antioxidant properties and is found in various plants, including the leaves of Nelumbo nucifera (Lotus) and Eucommia ulmoides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quercetin 3-O-sambubioside can be separated and purified using semi-preparative high-speed counter-current chromatography (HSCCC). The process involves a two-phase solvent system composed of ethyl acetate, n-butanol, and water in a ratio of 4:1:5 (v/v). The crude extract is cleaned up using AB-8 macroporous resin before the separation .
Industrial Production Methods: The industrial production of Quercetin 3-O-sambubioside involves the extraction from plant sources such as the leaves of Nelumbo nucifera. The extracted compound is then purified using high-performance liquid chromatography (HPLC) to achieve a high purity level .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Quercetin-3-O-Sambubioside unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid auftreten.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion zu Dihydroderivaten führen kann .
Wissenschaftliche Forschungsanwendungen
Quercetin-3-O-Sambubioside hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Standardverbindung in der analytischen Chemie zur Identifizierung und Quantifizierung von Flavonoiden verwendet.
Biologie: Die Verbindung wird aufgrund ihrer antioxidativen und entzündungshemmenden Eigenschaften in der Zellbiologie untersucht.
5. Wirkmechanismus
Quercetin-3-O-Sambubioside übt seine Wirkung hauptsächlich durch seine antioxidativen Eigenschaften aus. Es hemmt die Aktivität der Chinonreduktase 2 (QR2), eines Enzyms, das am Metabolismus toxischer Chinoline beteiligt ist. Diese Hemmung kann zu einem tödlichen oxidativen Stress in bestimmten Krankheitserregern führen und trägt zu seiner antimikrobiellen Aktivität bei. Darüber hinaus moduliert es verschiedene Signalwege, darunter die PI3K/AKT/NF-κB-, Nrf2/ARE- und MAPK-Signalwege, die an seinen entzündungshemmenden und antioxidativen Wirkungen beteiligt sind .
6. Vergleich mit Ähnlichen Verbindungen
Quercetin-3-O-Sambubioside ist unter den Flavonoidglykosiden aufgrund seiner spezifischen Disaccharidstruktur einzigartig. Zu ähnlichen Verbindungen gehören:
Quercetin: Die Aglykonform von Quercetin-3-O-Sambubioside, bekannt für seine breite Palette biologischer Aktivitäten.
Isoquercitrin: Ein weiteres Quercetin-Glykosid mit einem Glukoseanteil anstelle der Sambubioside-Gruppe.
Astragalin: Ein Quercetin-Glykosid mit einem Galactoseanteil.
Im Vergleich zu diesen Verbindungen verfügt Quercetin-3-O-Sambubioside über unterschiedliche pharmakokinetische Eigenschaften und biologische Aktivitäten, was es zu einer wertvollen Verbindung für spezifische therapeutische Anwendungen macht .
Wirkmechanismus
Quercetin 3-O-sambubioside exerts its effects primarily through its antioxidant properties. It inhibits the activity of quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines. This inhibition can lead to lethal oxidative stress in certain pathogens, contributing to its antimicrobial activity. Additionally, it modulates various signaling pathways, including the PI3K/AKT/NF-κB, Nrf2/ARE, and MAPK pathways, which are involved in its anti-inflammatory and antioxidative effects .
Vergleich Mit ähnlichen Verbindungen
Quercetin 3-O-sambubioside is unique among flavonoid glycosides due to its specific disaccharide structure. Similar compounds include:
Quercetin: The aglycone form of Quercetin 3-O-sambubioside, known for its broad range of biological activities.
Isoquercitrin: Another quercetin glycoside with a glucose moiety instead of the sambubioside group.
Astragalin: A quercetin glycoside with a galactose moiety.
Compared to these compounds, Quercetin 3-O-sambubioside has distinct pharmacokinetic properties and biological activities, making it a valuable compound for specific therapeutic applications .
Eigenschaften
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O16/c27-6-15-18(34)20(36)24(42-25-21(37)17(33)13(32)7-38-25)26(40-15)41-23-19(35)16-12(31)4-9(28)5-14(16)39-22(23)8-1-2-10(29)11(30)3-8/h1-5,13,15,17-18,20-21,24-34,36-37H,6-7H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFZLEYLWAFYEH-CJNLAGEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232141 | |
| Record name | Quercetin 3-sambubioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83048-35-5 | |
| Record name | Quercetin 3-O-sambubioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83048-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin 3-sambubioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083048355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetin 3-sambubioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,6S,9S,11R,15S,18S,25S,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B1234911.png)


![10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)
![2-[(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]-3-phenylpropanoic acid](/img/structure/B1234917.png)

![[(2Z,10Z)-12-hydroxy-7-methyl-9-oxo-8-oxabicyclo[11.3.0]hexadeca-2,10-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1234919.png)




